N-(5-iodopyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an iodine atom at the 5-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-iodopyridine-2-amine with pyridine-3-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of catalysts. The subsequent formation of the carboxamide group can be achieved through amide coupling reactions using reagents like carbodiimides or other coupling agents .
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The carboxamide group can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LAH would produce a reduced form of the compound .
Scientific Research Applications
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)pyridine-2-carboxamide: A similar compound with a different substitution pattern on the pyridine ring.
N-(Pyridin-2-yl)pyridine-3-carboxamide: Another related compound with the carboxamide group at a different position.
Uniqueness
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of the iodine atom at the 5-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVRAKJVOOGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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